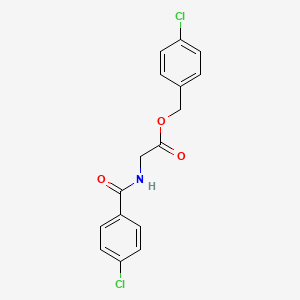![molecular formula C22H18O4 B5706949 phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate](/img/structure/B5706949.png)
phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate, also known as benzylphenylacetate, is an ester that has been widely used in scientific research. It is a colorless liquid that is soluble in organic solvents like ethanol and methanol. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Mechanism of Action
The mechanism of action of phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate is not fully understood. However, it is believed to act as a substrate for esterases and lipases, which cleave the ester bond to yield phenylacetic acid and benzyl alcohol. Phenylacetic acid has been shown to have antibacterial and antifungal properties.
Biochemical and Physiological Effects:
Phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of bacteria like Escherichia coli and Staphylococcus aureus. In addition, it has been shown to have antifungal activity against Candida albicans. Phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate has also been shown to have antioxidant activity and to protect against oxidative stress-induced damage in cells.
Advantages and Limitations for Lab Experiments
Phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate has several advantages for lab experiments. It is a stable compound that is easy to handle and store. It is also readily available and relatively inexpensive. However, it has some limitations. It is not very soluble in water, which can limit its use in aqueous systems. In addition, its mechanism of action is not fully understood, which can make it challenging to interpret experimental results.
Future Directions
There are several future directions for research on phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate. One direction is to further investigate its mechanism of action, particularly its interaction with esterases and lipases. Another direction is to explore its potential as an antibacterial and antifungal agent, particularly in the context of drug development. Finally, there is potential for research on the use of phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate as an antioxidant and its potential applications in the cosmetic and food industries.
Synthesis Methods
Phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate can be synthesized using different methods. One of the most common methods involves the reaction of benzyl alcohol with phenylacetyl chloride in the presence of a base like triethylamine. The resulting phenyl 4-{[(phenylacetyl)oxy]methyl}benzoateacetyl chloride is then reacted with benzoic acid in the presence of a base and a catalyst like dimethylaminopyridine to yield the final product.
Scientific Research Applications
Phenyl 4-{[(phenylacetyl)oxy]methyl}benzoate has been used in scientific research for various applications. It has been used as a reagent in organic synthesis, as a flavoring agent in the food industry, and as a fragrance in the cosmetic industry. In addition, it has been used as a substrate to study the enzymatic activity of esterases and lipases.
properties
IUPAC Name |
phenyl 4-[(2-phenylacetyl)oxymethyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O4/c23-21(15-17-7-3-1-4-8-17)25-16-18-11-13-19(14-12-18)22(24)26-20-9-5-2-6-10-20/h1-14H,15-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNIPECCBRXJNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OCC2=CC=C(C=C2)C(=O)OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenyl 4-{[(2-phenylacetyl)oxy]methyl}benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3,5-trimethyl-1H-pyrazole-4-carbaldehyde [3-hydroxyestra-1,3,5(10)-trien-17-ylidene]hydrazone](/img/structure/B5706886.png)

![3-(4-chlorophenyl)-5-[(3,5-dimethylphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5706904.png)

![methyl 4-{[3-(4-methoxyphenyl)acryloyl]amino}benzoate](/img/structure/B5706914.png)






![2-[(4-fluorobenzyl)thio]-3-(4-methoxyphenyl)-4(3H)-quinazolinone](/img/structure/B5706958.png)
![N'-(3-hydroxy-4-methoxybenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5706962.png)